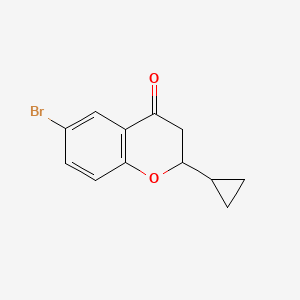
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 2nd position of the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one typically involves the following steps:
Bromination: The starting material, 2-cyclopropyl-2,3-dihydrochromen-4-one, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of chromenone derivatives with additional functional groups.
Reduction: Formation of chromanol derivatives.
Scientific Research Applications
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the cyclopropyl group but shares the bromine substitution.
6-Bromo-4-chromanone: Similar structure but differs in the oxidation state of the chromenone ring.
6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Contains a thieno ring instead of the chromenone ring.
Uniqueness
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
GZDYAEWCNYJNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















